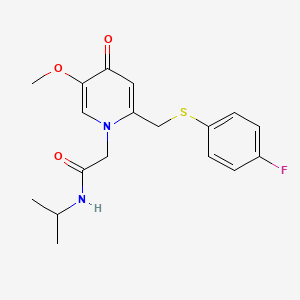

2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridinone core substituted with a fluorophenyl thioether, a methoxy group, and an isopropylacetamide moiety. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and an acylating agent.

Introduction of the fluorophenyl thioether: This step involves the nucleophilic substitution of a halogenated pyridinone intermediate with a thiol derivative of 4-fluorophenyl.

Acetamide formation: The final step involves the acylation of the pyridinone intermediate with isopropylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxylated pyridinone derivatives.

Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving pyridinone derivatives.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl thioether and methoxy groups could play a role in binding to the target, while the pyridinone core may be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide: Similar structure with a chlorine atom instead of fluorine.

2-(2-(((4-bromophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide: Similar structure with a bromine atom instead of fluorine.

2-(2-(((4-methylphenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, alter its lipophilicity, and affect its binding affinity to biological targets, making it unique compared to its analogs.

Biological Activity

The compound 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and comparative studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a pyridine ring, a fluorophenyl group, and an isopropylacetamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation. Key mechanisms include:

- Inhibition of Protein Kinases : The compound may inhibit certain protein kinases that are crucial for cell cycle regulation, leading to apoptosis in cancer cells.

- Disruption of Microtubule Dynamics : Similar to other pyridine derivatives, it may interfere with microtubule formation, thereby disrupting mitotic processes and inducing cell death.

- Angiogenesis Inhibition : The compound has shown potential in blocking angiogenesis, which is vital for tumor growth and metastasis.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 0.5 | Cell cycle arrest at G2/M phase |

| HT-29 (Colon Cancer) | 0.8 | Microtubule disruption |

| A549 (Lung Cancer) | 1.0 | Induction of apoptosis |

*IC50 represents the concentration required to inhibit cell growth by 50%.

Case Studies

- MCF7 Breast Cancer Cells : In a study assessing the effects on MCF7 cells, the compound exhibited an IC50 value of 0.5 µM, indicating potent antiproliferative activity. Flow cytometry analysis revealed that treated cells accumulated in the G2/M phase, suggesting cell cycle arrest as a mechanism of action.

- HT-29 Colon Cancer Cells : The compound was tested against HT-29 cells with an IC50 value of 0.8 µM. Immunofluorescence microscopy demonstrated significant disruption of microtubules, corroborating its proposed mechanism involving cytoskeletal interference.

- A549 Lung Cancer Cells : The compound displayed an IC50 value of 1.0 µM against A549 cells, with further analysis indicating that it induced apoptosis through caspase activation pathways.

Comparative Studies

A comparative analysis was conducted with other known anticancer agents such as Combretastatin A-4 (CA-4) and Paclitaxel. The results indicated that while CA-4 had similar efficacy in some assays, the novel compound exhibited lower toxicity profiles in preliminary chick chorioallantoic membrane assays.

| Compound | IC50 (µM) | Toxicity |

|---|---|---|

| 2-(2-(...)) | 0.5 | Low |

| Combretastatin A-4 | 0.3 | Moderate |

| Paclitaxel | 0.7 | High |

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3S/c1-12(2)20-18(23)10-21-9-17(24-3)16(22)8-14(21)11-25-15-6-4-13(19)5-7-15/h4-9,12H,10-11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOPGGHQOXNPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=C(C(=O)C=C1CSC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.